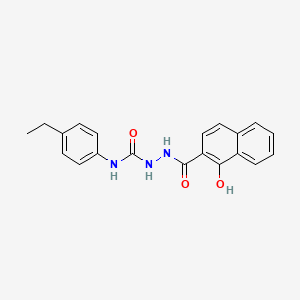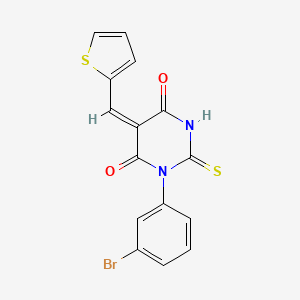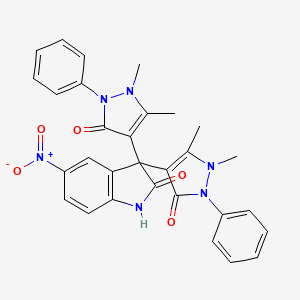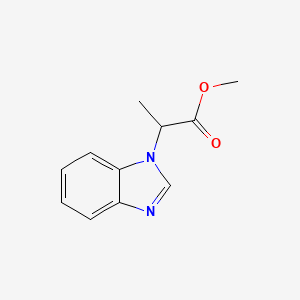
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound commonly found in plants and animals. The purpose of
科学的研究の応用
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have anti-inflammatory, antioxidant, and antiviral properties.
作用機序
The mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research is in the development of new anticancer therapies. Studies have shown that this compound has potent anticancer activity, and further research could lead to the development of new cancer treatments. Additionally, research could focus on the mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) to gain a better understanding of how it works in the body. Finally, research could focus on the synthesis of this compound to develop more efficient and cost-effective methods of production.
In conclusion, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. This compound has been found to have potent anticancer activity, as well as anti-inflammatory, antioxidant, and antiviral properties. While the synthesis of this compound is complex, further research could lead to the development of new cancer treatments and a better understanding of its mechanism of action.
合成法
The synthesis of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a complex process that involves several steps. The first step is the synthesis of 5-ethyl-1H-indole-2,3-dione, which is achieved by the condensation of ethyl acetoacetate and o-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to 5-ethyl-1H-indole-2,3-dione hydrazone using sodium borohydride. Finally, the 2-pyridinylhydrazine is added to the reaction mixture, resulting in the formation of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
特性
IUPAC Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-10-6-7-12-11(9-10)14(15(20)17-12)19-18-13-5-3-4-8-16-13/h3-9,17,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWORUYIZQYVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)

![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)

![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)